3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Description
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative characterized by a cyclobutane ring substituted with a carboxylic acid group at position 1 and a 4-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (-CF₃) substituent enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. The compound is listed as discontinued in commercial catalogs, limiting its current availability for research.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIXZJSJPCRBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143589-58-6 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the treatment of the cyclobutanone with Bu3SnH, followed by deoxygenation and decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
Scientific Research Applications
Medicinal Chemistry
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has been studied for its potential as a pharmacophore in drug design. Its unique structural features allow it to interact effectively with biological targets, making it a candidate for developing new therapeutic agents.
- Biological Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties and can modulate biological pathways, suggesting potential applications in treating infections or diseases .
Materials Science
The stability and electronic characteristics of this compound make it suitable for developing advanced materials. It can be utilized in synthesizing organic semiconductors and polymers with unique properties.
- Applications : The compound's ability to form strong interactions with other materials can lead to innovations in electronics and coatings .
Biological Studies
Investigations into the interactions of this compound with enzymes and receptors are ongoing. Understanding these interactions is critical for elucidating its pharmacological profile.
- Mechanism of Action : The compound's lipophilicity allows it to penetrate lipid membranes effectively, enhancing its binding affinity to protein receptors .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, indicating its potential role in drug development .
- Drug Design : Research into structurally similar compounds has shown promise in modulating enzymatic activity, suggesting that this compound could be further explored for therapeutic uses .
Mechanism of Action
The mechanism by which 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to interact with various biological and chemical systems . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Key Observations:
Cyclopentane derivatives exhibit lower strain but reduced rigidity. Chlorophenyl analogs (e.g., 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid) lack the electron-withdrawing -CF₃ group, which may reduce their metabolic resistance compared to the target compound.
Carboxylic acid functionality enables salt formation or conjugation, a feature shared across all analogs.
Physicochemical and Commercial Considerations
- Melting Points : The chlorophenyl analog (CAS 50921-39-6) has a melting point of 80–82°C, suggesting similar thermal stability for the target compound.
- Commercial Availability : Unlike the discontinued status of this compound, cyclopropane and cyclopentane analogs remain available in research quantities.
Functional Group Variations
- Phenylacetic Acid Derivatives : 4-(Trifluoromethyl)phenylacetic acid (CAS 32857-62-8) shares the -CF₃ group but lacks the cyclobutane ring, highlighting the trade-off between rigidity and synthetic accessibility.
Research Implications and Gaps
- Biological Activity: No direct data on the target compound’s bioactivity are available in the provided sources.
- Synthetic Challenges : The cyclobutane ring’s strain may complicate large-scale synthesis compared to cyclopentane or cyclohexane derivatives.
This analysis underscores the importance of ring size and substituent choice in modulating the properties of fluorinated carboxylic acids.
Biological Activity
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS Number: 143589-58-6) is a compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H11F3O2
- Molecular Weight : 244.21 g/mol
- CAS Number : 143589-58-6
The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and biological activity of compounds, making it a significant moiety in drug design.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its interactions with various biological targets.
Inhibition Studies
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced inhibitory effects on certain enzymes. For instance, the presence of the trifluoromethyl group in related compounds has been linked to increased potency in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOXs), which are crucial in inflammatory processes and cancer progression .
Cytotoxicity Evaluations
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. For example, derivatives with the trifluoromethyl group have shown moderate cytotoxicity against breast cancer cell lines such as MCF-7. The mechanism of action often involves the modulation of apoptotic pathways and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins. These studies reveal that the trifluoromethyl group can engage in significant interactions with amino acid residues in enzyme active sites, potentially leading to inhibition .
Comparative Analysis of Biological Activity
| Compound | Target Enzyme | IC50 Value (μM) | Notes |
|---|---|---|---|
| This compound | COX-2 | Moderate | Enhanced activity due to -CF3 group |
| Related compound A | AChE | 19.2 | Moderate inhibition |
| Related compound B | BChE | 13.2 | Significant inhibition |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, and how can reaction yields be optimized?
A multi-step synthesis is typically employed, starting with cyclobutane precursors. Key steps include hydrolysis of ester intermediates using lithium hydroxide (LiOH) in methanol/water (0°C to room temperature, 20 hours), achieving 92% yield . Purification via silica gel column chromatography with hexane/ethyl acetate gradients ensures high purity. Yield optimization requires precise stoichiometric ratios (e.g., 3 equivalents of LiOH) and controlled reaction temperatures. For intermediates prone to degradation, inert atmospheres (N₂/Ar) and dark conditions are advised.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. The ¹⁹F NMR spectrum shows distinct splitting patterns (δ −88 to −91 ppm) due to coupling with adjacent protons, confirming the trifluoromethyl group’s electronic environment . Purity is validated via HPLC using a C18 column and acetonitrile/water mobile phases. For trace impurities, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) improves detection limits.
Q. What safety protocols are necessary for handling this compound in the laboratory?
Use nitrile gloves, fume hoods, and sealed reaction vessels to prevent exposure. The trifluoromethyl group may release hydrogen fluoride (HF) under thermal stress (>150°C), necessitating calcium gluconate gel for emergency treatment. Neutralize waste with saturated sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in nucleophilic acyl substitution?
The electron-withdrawing trifluoromethyl group increases the carboxylic acid’s electrophilicity, accelerating reactions with amines or alcohols. Steric hindrance from the cyclobutane ring requires elevated temperatures (60–80°C) or catalytic bases (e.g., DMAP) for efficient coupling. Comparative kinetic studies with non-fluorinated analogs (e.g., 4-phenylcyclobutane-1-carboxylic acid) show 2–3× faster reaction rates for the trifluoromethyl derivative .
Q. What experimental strategies resolve discrepancies in ¹⁹F NMR spectra, such as unexpected peak splitting?
Variable-temperature NMR (e.g., −20°C to 60°C) distinguishes dynamic conformational exchange from diastereomerism. Coalescence of split peaks at higher temperatures indicates rapid interconversion of conformers . Computational modeling (DFT calculations) of fluorine chemical shifts using Gaussian or ORCA software provides mechanistic insights. Re-purification via recrystallization (ethanol/water) eliminates impurities causing anomalous signals.
Q. How can degradation pathways under physiological conditions be elucidated?
Conduct accelerated stability studies in buffers (pH 1–10) at 37°C, sampling periodically over 72 hours. LC-MS/MS monitors degradation products (e.g., decarboxylated or hydroxylated derivatives). Isotopic labeling (e.g., ¹⁸O in the carboxylic acid) tracks hydrolysis mechanisms. Arrhenius plots (data at 25°C, 37°C, 50°C) predict shelf-life, while radical scavengers (e.g., BHT) identify oxidative degradation pathways .
Q. What mechanistic insights support the oxidative elimination of selenium intermediates in synthesis?
Sodium periodate (NaIO₄) oxidizes phenylselanyl groups to selenoxide intermediates, facilitating β-elimination to form cyclopentene derivatives. Trapping experiments with dimethyl sulfoxide (DMSO) or in situ NMR capture transient species. Kinetic isotope effects (KIEs) using deuterated solvents differentiate radical-mediated vs. polar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
